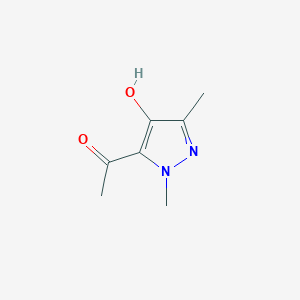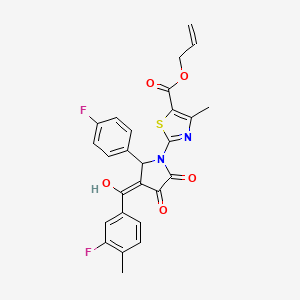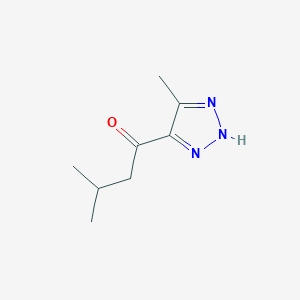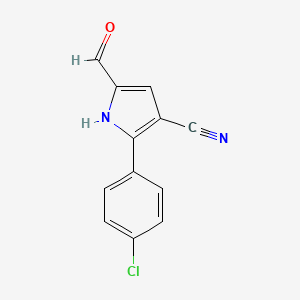
Tris(ethylenediamine)nickel(II) dichloride xhydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(ethylenediamine)nickel(II) dichloride xhydrate typically involves the reaction of nickel(II) chloride hexahydrate with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as:
[ \text{NiCl}_2 \cdot 6\text{H}_2\text{O} + 3\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow [\text{Ni(H}_2\text{NCH}_2\text{CH}_2\text{NH}_2)_3]\text{Cl}_2 \cdot x\text{H}_2\text{O} ]
The reaction is typically performed in a minimum amount of distilled water, and the resulting crystals are purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise control over reaction conditions, and employing industrial-grade reagents to ensure high purity and yield .
化学反応の分析
Types of Reactions
Tris(ethylenediamine)nickel(II) dichloride xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve other amines or phosphines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) complexes. Substitution reactions result in new coordination compounds with different ligands .
科学的研究の応用
Tris(ethylenediamine)nickel(II) dichloride xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other nickel complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
作用機序
The mechanism of action of Tris(ethylenediamine)nickel(II) dichloride xhydrate involves its ability to form stable complexes with various ligands. The nickel(II) ion in the complex can interact with different molecular targets, influencing their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the ligands present .
類似化合物との比較
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride dihydrate: Similar in structure but contains cobalt instead of nickel.
Tris(ethylenediamine)iron(II) chloride: Contains iron instead of nickel.
Tris(ethylenediamine)copper(II) chloride: Contains copper instead of nickel.
Uniqueness
Tris(ethylenediamine)nickel(II) dichloride xhydrate is unique due to its specific coordination geometry and the properties imparted by the nickel(II) ion.
特性
分子式 |
C6H20Cl2N6NiO-6 |
|---|---|
分子量 |
321.86 g/mol |
IUPAC名 |
2-azanidylethylazanide;nickel(2+);dichloride;hydrate |
InChI |
InChI=1S/3C2H6N2.2ClH.Ni.H2O/c3*3-1-2-4;;;;/h3*3-4H,1-2H2;2*1H;;1H2/q3*-2;;;+2;/p-2 |
InChIキー |
KJOFBNKDRYJDPR-UHFFFAOYSA-L |
正規SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].O.[Cl-].[Cl-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)


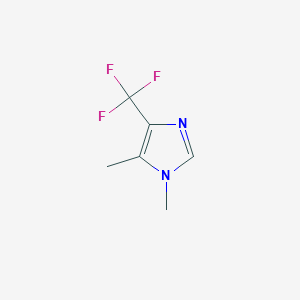
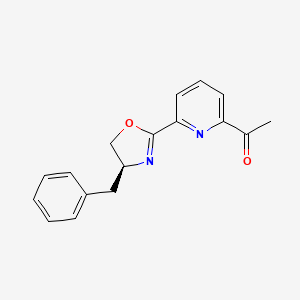
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
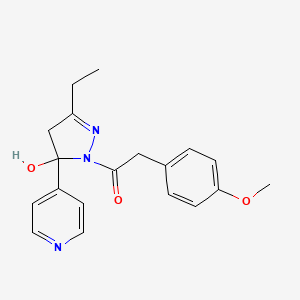

![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
